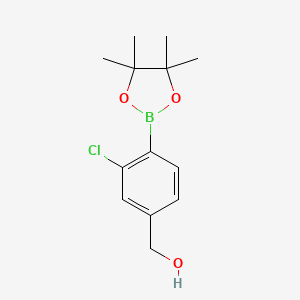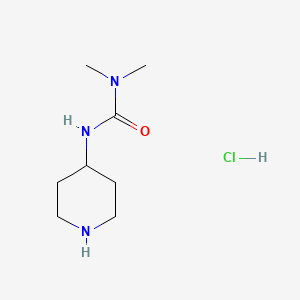
1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone
Overview
Description
Scientific Research Applications
Crystal and Molecular Structures
- The crystal and molecular structures of derivatives including 1,2-O-Isopropylidene-alpha-D-glucofuranosiduronoic Acid 5-o-Pivaloate 6,3-Lactone have been extensively studied. These structures provide insights into the conformation and interactions of such compounds, aiding in the understanding of their chemical behavior and potential applications (Ruz̆ić-Toroš et al., 1986).
Synthesis and Derivatives
- Various methods of synthesizing and modifying this compound and its derivatives have been explored. These methods enable the creation of a range of substances with potential applications in different areas of chemistry and biochemistry (Dax & Weidmann, 1972).
NMR Spectroscopy Applications
- This compound has been examined through NMR spectroscopy, an important tool in chemical analysis. This provides detailed information on its structure and properties, which is crucial for understanding its potential uses (Csuk, Müller, & Weidmann, 1984).
Preparations of Derivatives
- The compound has been used as a starting point for synthesizing a variety of derivatives. These derivatives have potential applications in medicinal chemistry, material science, and as intermediates in other chemical syntheses (Horton & Tsai, 1977).
Alduronic Acid Lactones Synthesis
- The compound is utilized in the specific synthesis of alduronic acid lactones, which are important in carbohydrate chemistry and have potential applications in various industrial and research contexts (Francisco, Martín, & Suárez, 1998).
properties
IUPAC Name |
[(1S,2R,6R,8S,9S)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c1-13(2,3)12(16)19-8-6-7(17-10(8)15)9-11(18-6)21-14(4,5)20-9/h6-9,11H,1-5H3/t6-,7-,8-,9+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEJYJBXEWYVOB-HTFKAIDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)OC(=O)C(C)(C)C)O[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675980 | |
| Record name | (3aR,3bS,6S,6aS,7aR)-2,2-Dimethyl-5-oxohexahydro-2H-furo[2',3':4,5]furo[2,3-d][1,3]dioxol-6-yl 2,2-dimethylpropanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78748-89-7 | |
| Record name | (3aR,3bS,6S,6aS,7aR)-2,2-Dimethyl-5-oxohexahydro-2H-furo[2',3':4,5]furo[2,3-d][1,3]dioxol-6-yl 2,2-dimethylpropanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)









![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)

